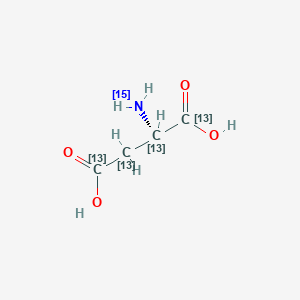

L-Aspartic acid-13C4,15N

説明

特性

IUPAC Name |

(2S)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1+1,2+1,3+1,4+1,5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLJMWTZIZZHCS-NYTNKSBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C@@H]([13C](=O)O)[15NH2])[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584443 | |

| Record name | L-(~13~C_4_,~15~N)Aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202468-27-7 | |

| Record name | L-(~13~C_4_,~15~N)Aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-Aspartic Acid-13C4,15N: A Technical Guide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

L-Aspartic acid-13C4,15N is a stable isotope-labeled form of the non-essential amino acid L-aspartic acid. By replacing the four carbon atoms with carbon-13 (¹³C) and the nitrogen atom with nitrogen-15 (B135050) (¹⁵N), this compound becomes a powerful tool in metabolic research. Its identical chemical properties to its unlabeled counterpart ensure it follows the same metabolic pathways, while its distinct mass allows for precise tracking and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide provides an in-depth overview of the primary applications of this compound, complete with experimental methodologies and data representation.

Core Applications in Research

This compound serves two primary functions in the research setting: as a metabolic tracer to elucidate pathway dynamics and as an internal standard for accurate quantification of metabolites.

-

Metabolic Flux Analysis (MFA): As a tracer, this compound allows for the simultaneous tracking of both carbon and nitrogen atoms as they are incorporated into various downstream metabolites. This dual-labeling approach provides a comprehensive view of central carbon and nitrogen metabolism, enabling researchers to quantify the rates (fluxes) of metabolic pathways. This is particularly valuable in understanding the metabolic reprogramming that occurs in various disease states, such as cancer.[1][2]

-

Internal Standard for Quantitative Analysis: In analytical biochemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), this compound is used as an internal standard.[3] Because it behaves chemically identically to endogenous L-aspartic acid but is distinguishable by its mass, it can be added to biological samples at a known concentration to correct for sample loss during preparation and for variations in instrument response. This ensures highly accurate and precise quantification of unlabeled L-aspartic acid and other amino acids.[4][5][6][7]

Key Metabolic Pathways Investigated

L-Aspartic acid is a central metabolite, and its labeled form can be used to trace its involvement in several key pathways:

-

Tricarboxylic Acid (TCA) Cycle: Aspartate can be synthesized from the TCA cycle intermediate oxaloacetate. By tracing the incorporation of ¹³C from labeled aspartate back into the TCA cycle, researchers can study the dynamics of this central metabolic hub.

-

Amino Acid Metabolism: The nitrogen from this compound can be traced as it is transferred to other amino acids through transamination reactions, providing insights into amino acid biosynthesis and interconversion.[1][8]

-

Nucleotide Synthesis: Aspartate is a precursor for the synthesis of both purines and pyrimidines, the building blocks of DNA and RNA. The labeled carbon and nitrogen atoms can be tracked into these molecules to study the rate of nucleotide biosynthesis.[9]

Experimental Methodologies

Metabolic Flux Analysis using this compound as a Tracer

This protocol outlines a general workflow for a stable isotope tracing experiment in cell culture.

a. Cell Culture and Isotope Labeling:

-

Culture mammalian cells in a defined medium.

-

Once cells reach the desired confluency, replace the standard medium with a medium containing this compound at a known concentration.

-

Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled aspartate. The duration of labeling will depend on the specific metabolic pathways being investigated.

b. Metabolite Extraction:

-

Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Add a cold extraction solvent (e.g., 80% methanol) to the cells.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

c. Sample Analysis by LC-MS/MS:

-

Analyze the metabolite extract using a high-resolution liquid chromatography-tandem mass spectrometer (LC-MS/MS).

-

Develop a targeted method to detect and quantify the mass isotopologues of downstream metabolites of aspartate (e.g., other amino acids, TCA cycle intermediates, nucleotides).

d. Data Analysis and Flux Calculation:

-

Correct the raw mass spectrometry data for the natural abundance of stable isotopes.

-

Use metabolic flux analysis software to fit the measured mass isotopomer distributions to a metabolic network model.

-

The output will be a quantitative map of the metabolic fluxes through the pathways of interest.

Experimental Workflow for Metabolic Flux Analysis

Caption: A generalized workflow for a metabolic flux analysis experiment using a stable isotope tracer.

Quantitative Amino Acid Analysis using this compound as an Internal Standard

This protocol provides a general method for the quantification of amino acids in a biological sample, such as plasma.

a. Sample Preparation:

-

Thaw the plasma sample on ice.

-

To a small volume of plasma (e.g., 50 µL), add a protein precipitation agent (e.g., methanol (B129727) or sulfosalicylic acid) to remove proteins.[4][6]

-

Add a known amount of this compound internal standard solution.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

b. LC-MS/MS Analysis:

-

Inject the supernatant onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Separate the amino acids using a suitable chromatography column (e.g., a HILIC or reversed-phase C18 column).

-

Detect the amino acids using the mass spectrometer in multiple reaction monitoring (MRM) mode. Set up specific transitions for both the unlabeled (endogenous) amino acids and the labeled internal standards.

c. Data Analysis and Quantification:

-

Integrate the peak areas for both the endogenous amino acid and the labeled internal standard.

-

Calculate the peak area ratio of the endogenous analyte to the internal standard.

-

Generate a calibration curve using known concentrations of the unlabeled amino acid spiked with the same amount of internal standard.

-

Determine the concentration of the amino acid in the sample by comparing its peak area ratio to the calibration curve.

Workflow for Quantitative Amino Acid Analysis

Caption: A typical workflow for the quantification of amino acids using a stable isotope-labeled internal standard.

Data Presentation

The quantitative data from metabolic flux analysis experiments are typically presented as flux maps, which are diagrams of metabolic pathways with the calculated flux values for each reaction. For quantitative amino acid analysis, the data is often summarized in a table.

Table 1: Representative Quantitative Data for Amino Acid Analysis in Plasma

| Analyte | Endogenous Concentration (µM) | This compound (Internal Standard) Concentration (µM) | Peak Area Ratio (Analyte/IS) |

| L-Aspartic acid | 25.3 | 50 | 0.51 |

| L-Glutamic acid | 150.8 | 50 | 3.02 |

| L-Alanine | 350.2 | 50 | 7.00 |

| L-Serine | 125.6 | 50 | 2.51 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Signaling Pathway Visualization

The following diagram illustrates the central metabolic pathways where this compound can be used as a tracer to follow the fate of its carbon and nitrogen atoms.

Metabolic Fate of L-Aspartic Acid

Caption: The central role of L-Aspartic acid in the TCA cycle, amino acid metabolism, and nucleotide synthesis.

References

- 1. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux | Molecular Systems Biology [link.springer.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. lcms.cz [lcms.cz]

- 5. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. [15N]aspartate metabolism in cultured astrocytes. Studies with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysing central metabolism in ultra-high resolution: At the crossroads of carbon and nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

L-Aspartic acid-13C4,15N molecular weight and mass shift

An In-depth Technical Guide to L-Aspartic acid-13C4,15N

For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled compounds is a cornerstone of modern analytical techniques. Among these, this compound stands out for its utility in quantitative proteomics, metabolomics, and metabolic flux analysis. This guide provides a comprehensive overview of its core properties, mass shift characteristics, and applications, complete with detailed experimental protocols and workflow visualizations.

Core Physicochemical Data

This compound is an isotopically labeled form of L-Aspartic acid where all four carbon atoms are replaced with the heavy isotope ¹³C, and the nitrogen atom is replaced with ¹⁵N. This labeling strategy results in a predictable and significant mass shift, making it an ideal internal standard for mass spectrometry-based analyses. The unlabeled form, L-Aspartic acid, is a non-essential amino acid with the chemical formula C₄H₇NO₄.[1][2][3][4]

The key quantitative data for both the unlabeled and labeled forms are summarized below.

| Property | L-Aspartic acid (Unlabeled) | This compound (Labeled) |

| Chemical Formula | C₄H₇NO₄[2] | ¹³C₄H₇¹⁵NO₄ |

| Molecular Weight | 133.10 g/mol [2][3][4][5] | 138.07 g/mol [6][7][8] |

| Mass Shift | Not Applicable | M+5[6] |

| CAS Number | 56-84-8[2] | 202468-27-7[6][7] |

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) studies.[9][10] Its utility spans several critical research areas:

-

Metabolomics: It is used for the accurate quantification of L-Aspartic acid in complex biological samples like plasma, tissues, and cell extracts. By spiking a known amount of the labeled standard into a sample, variations introduced during sample preparation and analysis can be normalized, a technique known as Isotope Dilution Mass Spectrometry (IDMS).[11][12]

-

Metabolic Flux Analysis: As a tracer, it allows researchers to follow the metabolic fate of aspartic acid through various biochemical pathways, providing insights into cellular metabolism under different physiological or pathological conditions.[9]

-

Proteomics: In studies of protein structure and function, labeled amino acids are incorporated into proteins, enabling advanced NMR and MS-based structural and dynamic analyses.[7]

-

Clinical Mass Spectrometry: It serves as a reliable standard for developing and validating clinical assays for amino acid quantification, which is crucial for diagnosing and monitoring certain metabolic disorders.[8]

Experimental Protocols

The following is a generalized protocol for the quantification of L-Aspartic acid in a biological sample using this compound as an internal standard via Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective:

To accurately quantify the concentration of endogenous L-Aspartic acid in a plasma sample.

Materials:

-

Biological plasma samples

-

This compound (Internal Standard, IS)

-

Methanol (LC-MS grade), chilled to -20°C

-

Water (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge capable of 4°C operation

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Methodology:

-

Preparation of Internal Standard Stock Solution:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in LC-MS grade water.

-

From this stock, create a working solution at a suitable concentration (e.g., 10 µg/mL) that is appropriate for the expected concentration range of the endogenous analyte.

-

-

Sample Preparation and Protein Precipitation:

-

Thaw frozen plasma samples on ice.

-

In a clean microcentrifuge tube, add 50 µL of the plasma sample.

-

Spike the sample by adding a precise volume (e.g., 10 µL) of the this compound working solution.

-

To precipitate proteins, add 200 µL of chilled methanol.

-

Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

-

Centrifugation and Supernatant Collection:

-

Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a clean autosampler vial for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Employ a suitable column (e.g., HILIC for polar compounds) to separate L-Aspartic acid from other matrix components. A typical mobile phase could be a gradient of acetonitrile (B52724) and water with 0.1% formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transition for L-Aspartic acid (Analyte): Q1: 134.1 m/z → Q3: 74.0 m/z

-

MRM Transition for this compound (IS): Q1: 139.1 m/z → Q3: 78.0 m/z

-

-

Optimize instrument parameters (e.g., collision energy, cone voltage) to achieve maximum signal intensity for both transitions.

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for both the endogenous L-Aspartic acid and the this compound internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Create a calibration curve using standards of known L-Aspartic acid concentrations (also spiked with the IS).

-

Determine the concentration of L-Aspartic acid in the unknown samples by interpolating their area ratios on the calibration curve.

-

Mandatory Visualization

The use of a stable isotope-labeled internal standard is a fundamental workflow in targeted metabolomics. The following diagram illustrates the logical steps of this process, from sample collection to final quantification.

Workflow for quantitative analysis using a stable isotope-labeled internal standard.

References

- 1. L-Aspartic acid | 56-84-8 [chemicalbook.com]

- 2. Aspartic acid [webbook.nist.gov]

- 3. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. biocompare.com [biocompare.com]

- 6. This compound 98 atom % 13C, 98 atom % 15N, 95% (CP) | 202468-27-7 [sigmaaldrich.com]

- 7. L-Aspartic acid (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-544-H-0.25 [isotope.com]

- 8. L-Aspartic acid (¹³Câ, 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Internal Standards in metabolomics - IsoLife [isolife.nl]

- 12. Metabolomics | CK Isotopes [ckisotopes.com]

A Technical Guide to the Core Applications of 13C and 15N Labeled Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled amino acids, particularly those enriched with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), have become indispensable tools in modern biological and chemical research. These non-radioactive isotopes allow for the precise tracking and quantification of amino acids and their metabolic products within complex biological systems. By replacing natural carbon (¹²C) or nitrogen (¹⁴N) atoms with their heavier stable isotopes, researchers can distinguish and trace molecules using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide provides an in-depth overview of the fundamental applications of ¹³C and ¹⁵N labeled amino acids, with a focus on quantitative proteomics, metabolic flux analysis, protein turnover studies, and protein structure determination.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling technique for accurate protein quantification in proteomics.[1][2][3][4] It enables the comparison of protein abundance between different cell populations under various experimental conditions.

Principle

The core of SILAC involves growing two or more cell populations in media that are identical except for the isotopic form of a specific essential amino acid.[2] One population is cultured in a "light" medium containing the natural amino acid (e.g., ¹²C₆-Arginine), while the other is grown in a "heavy" medium with a stable isotope-labeled counterpart (e.g., ¹³C₆-Arginine). After a sufficient number of cell divisions, the labeled amino acid is fully incorporated into the proteome of the "heavy" cell population. The cell populations can then be subjected to different treatments (e.g., drug administration vs. control). Subsequently, the cell lysates are combined, typically at a 1:1 ratio, to minimize experimental variability.[5] The mixed protein sample is then digested, usually with trypsin, to generate peptides. When analyzed by mass spectrometry, the chemically identical "light" and "heavy" peptides are distinguishable by their mass difference. The ratio of their peak intensities directly reflects the relative abundance of the protein in the two cell populations.[3]

Experimental Protocol: SILAC

1. Cell Culture and Labeling:

-

Media Preparation: Prepare SILAC-DMEM or RPMI 1640 medium lacking the amino acids to be labeled (commonly L-lysine and L-arginine). Supplement the "light" medium with standard L-lysine and L-arginine, and the "heavy" medium with their ¹³C₆- or ¹³C₆¹⁵N₂-labeled counterparts. Both media should be supplemented with dialyzed fetal bovine serum (dFBS) to avoid unlabeled amino acids from the serum.

-

Cell Adaptation: Culture two separate populations of the desired cell line, one in the "light" and one in the "heavy" medium.

-

Passaging: Passage the cells for at least five to six doublings to ensure greater than 97% incorporation of the labeled amino acids. Incorporation efficiency can be verified by a preliminary mass spectrometry analysis.

2. Experimental Treatment:

-

Once complete labeling is achieved, apply the desired experimental treatment to one cell population (e.g., drug treatment) while the other serves as a control.

3. Cell Lysis and Protein Extraction:

-

Harvesting: Harvest both cell populations.

-

Lysis: Lyse the cells using a suitable lysis buffer, such as RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors. A common lysis buffer formulation is:

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1% NP-40

-

0.5% sodium deoxycholate

-

0.1% SDS

-

-

Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.

4. Protein Digestion (In-solution):

-

Denaturation, Reduction, and Alkylation:

-

Denature the protein mixture by adding urea (B33335) to a final concentration of 8 M.

-

Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubating at 37°C for 1 hour.[6]

-

Alkylate cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.[6]

-

-

Digestion:

-

Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 2 M.

-

Add sequencing-grade modified trypsin at a 1:50 to 1:100 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.[7]

-

-

Quenching and Cleanup: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the resulting peptide mixture using C18 spin columns.

5. LC-MS/MS Analysis:

-

Instrumentation: Use a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, coupled to a nano-liquid chromatography system.

-

Chromatography: Separate peptides on a reversed-phase C18 analytical column using a gradient of acetonitrile (B52724) in 0.1% formic acid.

-

Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most intense precursor ions from a full MS scan are selected for fragmentation (MS/MS).

6. Data Analysis:

-

Use specialized software like MaxQuant to identify peptides and proteins and to quantify the "heavy" to "light" ratios for each peptide pair.[8]

Data Presentation

| Labeled Amino Acid | Mass Shift (Da) |

| ¹³C₆-L-Lysine | 6 |

| ¹³C₆,¹⁵N₂-L-Lysine | 8 |

| ¹³C₆-L-Arginine | 6 |

| ¹³C₆,¹⁵N₄-L-Arginine | 10 |

Table 1: Commonly used labeled amino acids in SILAC and their corresponding mass shifts.

| Protein | Log₂ (Heavy/Light Ratio) | p-value | Regulation |

| Protein A | 2.5 | 0.001 | Upregulated |

| Protein B | -1.8 | 0.005 | Downregulated |

| Protein C | 0.1 | 0.85 | Unchanged |

Table 2: Example of quantitative proteomics data from a SILAC experiment comparing a treated (heavy) versus a control (light) sample.

Visualization

Caption: General experimental workflow for a SILAC experiment.

Metabolic Flux Analysis (MFA)

¹³C-MFA is a technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[9][10][11][12] It involves feeding cells a ¹³C-labeled substrate and measuring the incorporation of ¹³C into intracellular metabolites.

Principle

Cells are cultured with a ¹³C-labeled substrate, such as [U-¹³C]-glucose. As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By analyzing the mass isotopomer distributions (MIDs) of these metabolites, typically proteinogenic amino acids, it is possible to deduce the relative contributions of different metabolic pathways to their synthesis. This information, combined with a stoichiometric model of the metabolic network and measured extracellular fluxes (e.g., substrate uptake and product secretion rates), allows for the calculation of intracellular metabolic fluxes.

Experimental Protocol: ¹³C-MFA

1. Isotopic Labeling Experiment:

-

Culture Conditions: Grow cells in a defined medium with a specific ¹³C-labeled substrate (e.g., 80% [1-¹³C] glucose and 20% [U-¹³C] glucose) until they reach a metabolic and isotopic steady state.[10]

-

Sample Collection: Rapidly quench metabolism and harvest the cells.

2. Sample Preparation for GC-MS:

-

Protein Hydrolysis: Hydrolyze the cellular protein to release individual amino acids by incubating the cell pellet in 6 M HCl at 110°C for 24 hours.[13]

-

Derivatization of Amino Acids: To make the amino acids volatile for GC-MS analysis, they must be derivatized. A common method uses N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[14][15][16]

-

Dry the amino acid hydrolysate completely.

-

Add 50 µL of pyridine (B92270) and 50 µL of MTBSTFA.

-

Incubate at 70°C for 1-2 hours.[16]

-

3. GC-MS Analysis:

-

Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distributions for each amino acid.

4. Flux Estimation:

-

Metabolic Model: Construct a stoichiometric model of the relevant metabolic pathways.

-

Computational Analysis: Use software such as INCA or Metran to fit the measured MIDs and extracellular fluxes to the metabolic model and estimate the intracellular fluxes.[17]

Data Presentation

| Reaction | Flux (mmol/gDW/h) |

| Glycolysis (Glucose -> Pyruvate) | 10.5 |

| Pentose Phosphate Pathway | 2.1 |

| TCA Cycle (Acetyl-CoA -> CO₂) | 5.8 |

| Anaplerosis (Pyruvate -> Oxaloacetate) | 1.5 |

Table 3: Example of a quantitative metabolic flux map for central carbon metabolism in E. coli.

Visualization

Caption: The five basic steps of a 13C-Metabolic Flux Analysis experiment.

Protein Turnover Analysis

The study of protein turnover, encompassing both protein synthesis and degradation, is crucial for understanding cellular homeostasis and disease.[6][17][18][19][20] ¹⁵N and ¹³C labeled amino acids are used to measure the rates of these processes.

Principle

In a typical pulse-chase experiment, cells are first cultured in a medium containing a "heavy" labeled amino acid (the "pulse"). After a period of incorporation, the medium is replaced with one containing the "light" version of the amino acid (the "chase"). The rate of disappearance of the heavy-labeled protein over time, as measured by mass spectrometry, reflects its degradation rate. Conversely, the rate of appearance of newly synthesized "light" protein provides the synthesis rate.

Experimental Protocol: Protein Turnover

1. Isotopic Labeling:

-

Pulse: Culture cells in a "heavy" medium (e.g., containing ¹⁵N-labeled amino acids) for a defined period to label the proteome.

-

Chase: Replace the heavy medium with a "light" medium and collect cell samples at various time points.

2. Sample Preparation and Analysis:

-

The sample preparation and LC-MS/MS analysis follow a similar workflow to that of SILAC.

3. Data Analysis:

-

The ratio of heavy to light peptide intensities is measured at each time point.

-

The degradation rate constant (k_deg) is determined by fitting the decay of the heavy-labeled peptide abundance to an exponential decay model. The protein half-life (t₁/₂) can then be calculated as ln(2)/k_deg.

Data Presentation

| Protein | Half-life (days) |

| Albumin | 2.5 |

| Catalase | 1.5 |

| Cytochrome c | 5.0 |

| Lactate Dehydrogenase | 1.0 |

Table 4: Example of protein turnover rates (half-lives) measured in mouse liver.[21]

Visualization

Caption: Experimental workflow for protein turnover analysis.

Protein Structure and Dynamics by NMR Spectroscopy

Uniform or selective labeling of proteins with ¹³C and ¹⁵N is essential for determining their three-dimensional structures and studying their dynamics using nuclear magnetic resonance (NMR) spectroscopy.[4][22][23]

Principle

NMR spectroscopy relies on the magnetic properties of atomic nuclei. ¹³C and ¹⁵N are NMR-active isotopes, and their incorporation into a protein allows for the use of powerful multi-dimensional NMR experiments. These experiments, such as triple-resonance experiments (e.g., HNCA, HNCACB, HNCO), establish through-bond correlations between different nuclei in the protein backbone and side chains.[13][18][24][25] This information is used to assign the resonance frequencies to specific atoms in the protein sequence. Further experiments, like Nuclear Overhauser Effect Spectroscopy (NOESY), provide through-space distance restraints between protons that are close in the folded protein structure.[26] Combining these restraints allows for the calculation of a high-resolution 3D structure of the protein.

Experimental Protocol: Protein Structure Determination by NMR

1. Protein Expression and Labeling:

-

Express the protein of interest in a bacterial or eukaryotic expression system using a minimal medium supplemented with ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources, respectively.

2. Protein Purification:

-

Purify the labeled protein to homogeneity using standard chromatographic techniques.

3. NMR Sample Preparation:

-

Concentrate the purified protein to 0.1-1 mM in a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D₂O.

4. NMR Data Acquisition:

-

Acquire a suite of multi-dimensional NMR experiments, including:

-

Backbone Assignment: HNCA, HNCACB, CBCA(CO)NH, HNCO.

-

Side-chain Assignment: H(CCO)NH, C(CO)NH.

-

Distance Restraints: ¹⁵N-edited NOESY-HSQC, ¹³C-edited NOESY-HSQC.

-

Optional (for orientational restraints): Residual Dipolar Coupling (RDC) measurements.[27]

-

5. Data Processing and Analysis:

-

Process the NMR data using software such as NMRPipe.

-

Assign the chemical shifts using software like CCPNmr Analysis.

-

Calculate the 3D structure using the experimental restraints with software such as CYANA or Xplor-NIH.

Data Presentation

| Residue | ¹H (ppm) | ¹⁵N (ppm) | ¹³Cα (ppm) | ¹³Cβ (ppm) |

| Val-10 | 8.21 | 120.5 | 60.3 | 31.8 |

| Gly-11 | 8.54 | 108.2 | 45.1 | - |

| Thr-12 | 7.98 | 115.7 | 61.5 | 68.9 |

Table 5: Example of backbone chemical shift assignments for a protein.

| Proton Pair | NOE Intensity | Distance (Å) |

| Val-10 Hα - Leu-15 Hδ1 | Strong | < 2.5 |

| Gly-11 Hα - Ala-14 Hβ | Medium | < 3.5 |

| Thr-12 Hγ2 - Phe-20 Hε1 | Weak | < 5.0 |

Table 6: Example of Nuclear Overhauser Effect (NOE) restraints.

Visualization

Caption: A simplified workflow for protein structure determination by NMR.

Application in Signaling Pathway Analysis

SILAC-based proteomics is a powerful tool for elucidating signaling pathways by quantifying changes in protein abundance and post-translational modifications (PTMs) upon stimulation.[28][29][30]

Wnt Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis.[1][31][32][33][34] In the "off" state, β-catenin is phosphorylated by a destruction complex (containing APC, Axin, GSK3β, and CK1α), leading to its ubiquitination and proteasomal degradation.[33] Wnt ligand binding to its receptor Frizzled and co-receptor LRP5/6 activates the pathway. This leads to the recruitment of Dishevelled (Dvl), inhibition of the destruction complex, and stabilization of β-catenin.[32] Stabilized β-catenin translocates to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to regulate target gene expression.[32]

Caption: Simplified Wnt signaling pathway.

Insulin (B600854) Signaling Pathway

The insulin signaling pathway regulates glucose homeostasis and cell growth.[29][35][36][37] Insulin binding to the insulin receptor (IR) leads to its autophosphorylation and the recruitment and phosphorylation of insulin receptor substrate (IRS) proteins.[29] Phosphorylated IRS proteins activate downstream pathways, including the PI3K-Akt pathway, which promotes glucose uptake and glycogen (B147801) synthesis, and the Ras-MAPK pathway, which is involved in cell proliferation.[35][37]

Caption: Simplified Insulin signaling pathway.

References

- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 2. Optimal Conditions for Carrying Out Trypsin Digestions on Complex Proteomes: From Bulk Samples to Single Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In-Gel Trypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. books.rsc.org [books.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.jp]

- 7. bsb.research.baylor.edu [bsb.research.baylor.edu]

- 8. researchgate.net [researchgate.net]

- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 10. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 12. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]

- 13. Triple resonance three-dimensional protein NMR: Before it became a black box - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Protocol for Amino Acid Derivatization by MTBSTFA - Chromatography Forum [chromforum.org]

- 16. mdpi.com [mdpi.com]

- 17. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 18. Double and Triple Resonance NMR Methods for Protein Assignment | Springer Nature Experiments [experiments.springernature.com]

- 19. tools.thermofisher.com [tools.thermofisher.com]

- 20. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. ccpn.ac.uk [ccpn.ac.uk]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Triple-resonance nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 25. hincklab.structbio.pitt.edu [hincklab.structbio.pitt.edu]

- 26. pound.med.utoronto.ca [pound.med.utoronto.ca]

- 27. Protein structure determination from NMR chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Coisolation of peptide pairs for peptide identification and MS/MS-based quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Dissection of the insulin signaling pathway via quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 35. researchgate.net [researchgate.net]

- 36. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 37. creative-diagnostics.com [creative-diagnostics.com]

L-Aspartic Acid-13C4,15N: A Technical Guide to Tracing Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Aspartic acid, a non-essential amino acid, holds a central position in cellular metabolism, serving as a crucial building block for proteins and a key precursor for nucleotide synthesis and the anaplerotic replenishment of the tricarboxylic acid (TCA) cycle. The use of stable isotope-labeled L-Aspartic acid, specifically L-Aspartic acid-13C4,15N, provides a powerful tool for researchers to trace the metabolic fate of this critical molecule in both healthy and diseased states. This technical guide offers an in-depth overview of the application of this compound in metabolic tracing studies, with a focus on experimental design, data interpretation, and its significance in cancer research and drug development.

Stable isotope tracing using this compound allows for the precise tracking of both the carbon and nitrogen atoms of the aspartate molecule as it is metabolized by cells. This dual-labeling strategy enables a more comprehensive understanding of metabolic fluxes compared to single-isotope tracers. By employing techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the incorporation of these heavy isotopes into various downstream metabolites, thereby elucidating the activity of key metabolic pathways.

Core Applications in Metabolic Research

The versatility of this compound makes it an invaluable tracer in a multitude of research areas, particularly in understanding the metabolic reprogramming that is a hallmark of cancer.

Elucidating Cancer Metabolism

Cancer cells exhibit altered metabolic pathways to support their rapid proliferation and survival. Aspartate metabolism is often dysregulated in cancer, playing a critical role in nucleotide synthesis to fuel DNA replication and in maintaining TCA cycle integrity, especially under hypoxic conditions. Tracing with this compound can reveal:

-

Contributions to Nucleotide Synthesis: Quantify the flux of aspartate into both purine (B94841) and pyrimidine (B1678525) biosynthesis pathways.

-

TCA Cycle Anaplerosis: Determine the extent to which aspartate contributes to the pool of TCA cycle intermediates.

-

Amino Acid Metabolism: Track the interconversion of aspartate with other amino acids, such as asparagine and glutamate.

Drug Development and Target Validation

By understanding the metabolic dependencies of cancer cells on aspartate, researchers can identify and validate novel therapeutic targets. This compound can be used to assess the metabolic effects of drug candidates that target pathways involving aspartate, providing crucial insights into their mechanism of action and efficacy.

Data Presentation

Quantitative data from metabolic tracing experiments with this compound is typically presented as the fractional contribution of the tracer to the total pool of a given metabolite or as the mass isotopologue distribution (MID). The MID reveals the relative abundance of molecules of a metabolite with different numbers of heavy isotopes.

Table 1: Illustrative Mass Isotopologue Distribution of Nucleotide Precursors Derived from this compound in Cancer Cells

| Metabolite | Mass Isotopologue | Fractional Abundance (%) |

| Carbamoyl Aspartate | M+0 | 20 |

| M+4 (from 13C4-Aspartate) | 80 | |

| Orotate | M+0 | 30 |

| M+4 (from 13C4-Aspartate) | 70 | |

| UMP | M+0 | 45 |

| M+3 (from 13C-Aspartate backbone) | 55 | |

| IMP | M+0 | 60 |

| M+1 (from 15N-Aspartate amine) | 40 | |

| AMP | M+0 | 65 |

| M+1 (from 15N-Aspartate amine) | 35 | |

| GMP | M+0 | 70 |

| M+1 (from 15N-Aspartate amine) | 30 |

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the cell type, experimental conditions, and duration of labeling.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Protocol 1: In Vitro Metabolic Labeling of Cancer Cells

This protocol outlines the steps for tracing the metabolism of this compound in cultured cancer cells.

1. Cell Culture and Media Preparation:

- Culture cancer cells of interest in standard growth medium to the desired confluency (typically 70-80%).

- Prepare labeling medium by supplementing base medium (e.g., RPMI-1640 without glucose, glutamine, and aspartate) with dialyzed fetal bovine serum, glucose, glutamine, and this compound at a known concentration (e.g., the physiological concentration in the standard medium).

2. Isotope Labeling:

- Aspirate the standard growth medium from the cultured cells and wash once with pre-warmed phosphate-buffered saline (PBS).

- Add the prepared labeling medium to the cells.

- Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the stable isotopes into downstream metabolites and achieve isotopic steady state.

3. Metabolite Extraction:

- At each time point, rapidly aspirate the labeling medium.

- Wash the cells once with ice-cold PBS.

- Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the culture plate.

- Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

- Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

- Centrifuge at maximum speed for 10-15 minutes at 4°C.

- Collect the supernatant containing the polar metabolites.

4. Sample Analysis by LC-MS/MS:

- Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

- Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).

- Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

- Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column to separate polar metabolites.

- Mass Spectrometry: Operate the mass spectrometer in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode to detect and quantify the different mass isotopologues of target metabolites.

Protocol 2: Analysis of Protein Hydrolysates

This protocol is for determining the incorporation of this compound into cellular protein.

1. Protein Precipitation and Hydrolysis:

- Following metabolite extraction (Protocol 1, step 3), the remaining protein pellet can be used.

- Wash the protein pellet with 70% ethanol (B145695) to remove any remaining soluble metabolites.

- Dry the protein pellet.

- Hydrolyze the protein by adding 6 M HCl and incubating at 110°C for 24 hours.

2. Amino Acid Derivatization and Analysis by GC-MS:

- Dry the acid hydrolysate under nitrogen.

- Derivatize the amino acids to make them volatile for gas chromatography (GC) analysis (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).

- Analyze the derivatized amino acids by gas chromatography-mass spectrometry (GC-MS) to determine the isotopic enrichment in aspartate and other amino acids.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic fate of this compound.

Caption: Experimental workflow for metabolic tracing.

Conclusion

This compound is a powerful and versatile tool for dissecting the complexities of cellular metabolism. Its application in metabolic tracing studies, particularly in the context of cancer research, provides invaluable insights into the metabolic reprogramming that drives tumorigenesis and offers a robust platform for the development of novel therapeutic strategies. The detailed protocols and data interpretation frameworks presented in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this stable isotope tracer in their own investigations, ultimately advancing our understanding of metabolic pathways in health and disease.

Unraveling Cellular Metabolism: An In-depth Technical Guide to Metabolic Flux Analysis with Stable Isotopes

For Researchers, Scientists, and Drug Development Professionals

Metabolic Flux Analysis (MFA) using stable isotopes has emerged as a powerful and indispensable tool in systems biology, offering a quantitative lens into the intricate network of biochemical reactions that underpin cellular function.[1] By tracing the flow of atoms from stable isotope-labeled substrates, such as ¹³C-glucose or ¹³C-glutamine, through metabolic pathways, MFA provides a detailed map of intracellular reaction rates, or fluxes.[2] This dynamic information is critical for understanding cellular physiology, identifying metabolic bottlenecks, and discovering novel therapeutic targets, particularly in complex diseases like cancer and in the optimization of bioprocesses for drug development.

This guide provides a comprehensive overview of the core principles of MFA, detailed experimental protocols, and methods for data analysis and interpretation.

Core Principles of Metabolic Flux Analysis

The fundamental principle of MFA lies in the concept of mass balance around intracellular metabolites. In a system at metabolic steady state, the rate of production of a metabolite equals its rate of consumption. However, stoichiometric constraints alone are often insufficient to resolve all fluxes in a complex metabolic network. Isotope labeling experiments provide the additional constraints needed for a well-determined system.[3]

When cells are cultured with a substrate labeled with a stable isotope like Carbon-13 (¹³C), the label is incorporated into downstream metabolites. The specific pattern of isotope labeling, or the mass isotopomer distribution (MID), of these metabolites is a direct consequence of the active metabolic pathways and their relative fluxes.[1] Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to measure these MIDs.[2]

The measured MIDs, along with other experimentally determined rates like substrate uptake and product secretion, are then used to constrain a computational model of the cell's metabolic network.[3] By minimizing the difference between the experimentally measured and model-predicted MIDs, a best-fit set of metabolic fluxes can be estimated.[3]

There are two primary modes of MFA:

-

Stationary MFA (¹³C-MFA): This is the most common approach, where cells are assumed to be in both a metabolic and isotopic steady state. This means that intracellular metabolite concentrations and labeling patterns are constant over time.[3]

-

Isotopically Non-stationary MFA (INST-MFA): This technique is applied to systems at a metabolic steady state but before they reach an isotopic steady state. INST-MFA is particularly useful for studying systems with slow turnover rates or for autotrophic organisms.

The Metabolic Flux Analysis Workflow

A typical MFA experiment follows a well-defined workflow, encompassing experimental design, execution, and computational analysis.

Quantitative Insights into Cancer Cell Metabolism

MFA has been instrumental in elucidating the metabolic reprogramming that is a hallmark of cancer.[3][4] Cancer cells often exhibit increased glucose uptake and lactate (B86563) secretion, even in the presence of oxygen, a phenomenon known as the Warburg effect.[4][5] The table below summarizes typical metabolic fluxes in cancer cells for key pathways in central carbon metabolism. The flux values are normalized to the glucose uptake rate.

| Metabolic Pathway | Reaction | Relative Flux (Normalized to Glucose Uptake) | Reference(s) |

| Glycolysis | Glucose -> Glucose-6-Phosphate | 100 | [4] |

| Glucose-6-Phosphate -> Pyruvate | 80 - 95 | [5][6] | |

| Pyruvate -> Lactate | 70 - 90 | [4][5] | |

| Pentose (B10789219) Phosphate (B84403) Pathway | Glucose-6-Phosphate -> Ribose-5-Phosphate | 5 - 15 | [7] |

| TCA Cycle | Pyruvate -> Acetyl-CoA (mitochondria) | 5 - 15 | [5][7] |

| Glutamine -> α-Ketoglutarate | 20 - 40 | [5][7] | |

| Isocitrate -> α-Ketoglutarate | 15 - 35 | [7] | |

| α-Ketoglutarate -> Succinyl-CoA | 10 - 30 | [5][7] |

Note: These values are representative and can vary significantly depending on the cancer cell type, genetic background, and culture conditions.

The Role of mTOR Signaling in Metabolic Reprogramming

The mechanistic Target of Rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[8] Dysregulation of mTOR signaling is common in cancer and contributes to metabolic reprogramming.[9] MFA studies have revealed that mTORC1, a key complex in the mTOR pathway, promotes flux through glycolysis and the pentose phosphate pathway (PPP).[9][10]

Detailed Experimental Protocols

The success of an MFA study is highly dependent on meticulous experimental execution. The following protocols provide a detailed methodology for key steps in a typical ¹³C-MFA experiment with adherent mammalian cells.

Protocol 1: Cell Culture and Isotopic Labeling

This protocol describes the cultivation of cells in a medium containing a ¹³C-labeled tracer until an isotopic steady state is achieved.

Materials:

-

Adherent mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Custom ¹³C-labeling medium (e.g., DMEM lacking glucose and glutamine)

-

¹³C-labeled tracer (e.g., [U-¹³C₆]glucose)

-

Cell culture plates (e.g., 6-well plates)

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest.

-

Adaptation to Labeling Medium: At least 24 hours before labeling, switch the cells to a medium containing unlabeled versions of the tracer substrates to allow for metabolic adaptation.

-

Initiation of Labeling: To start the labeling experiment, aspirate the adaptation medium and replace it with the pre-warmed ¹³C-labeling medium containing the ¹³C-tracer.

-

Incubation: Return the plates to the incubator and culture for a sufficient duration to achieve isotopic steady state. This is typically determined empirically but is often between 18 and 24 hours.[3] It is crucial to perform a time-course experiment to confirm that isotopic steady state has been reached.[3]

-

Monitoring: Monitor cell health and confluency during the labeling period.

Protocol 2: Rapid Quenching and Metabolite Extraction

This protocol is critical for halting all enzymatic activity to preserve the in vivo metabolic state of the cells.

Materials:

-

Labeled cell cultures from Protocol 1

-

Cold phosphate-buffered saline (PBS)

-

Cold quenching/extraction solution (e.g., 80% methanol, -80°C)[11]

-

Cell scraper

-

Dry ice

-

Centrifuge capable of reaching -9°C

Procedure:

-

Medium Removal: Aspirate the labeling medium from the wells.

-

Washing: Quickly wash the cell monolayer with cold PBS to remove any remaining extracellular labeled substrate.

-

Quenching: Immediately add the cold quenching/extraction solution to the plate placed on a bed of dry ice.

-

Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Extraction: Incubate the lysate at -80°C for at least 15 minutes to precipitate proteins.[11]

-

Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated protein.

-

Supernatant Collection: Transfer the supernatant containing the extracted metabolites to a new clean tube. This extract can be stored at -80°C until analysis.

Protocol 3: Sample Preparation for GC-MS Analysis of Proteinogenic Amino Acids

For stationary MFA, analyzing the labeling of protein-bound amino acids provides a time-integrated view of metabolic fluxes.

Materials:

-

Cell pellet remaining after metabolite extraction (from Protocol 2) or a separate labeled cell pellet

-

6 M Hydrochloric acid (HCl)

-

Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)

-

Solvent for derivatization (e.g., acetonitrile (B52724) or pyridine)

-

Heating block or oven

-

Nitrogen gas supply or vacuum concentrator

Procedure:

-

Protein Hydrolysis:

-

Wash the cell pellet with PBS to remove any remaining extraction solvent.

-

Add 6 M HCl to the pellet.

-

Incubate at 110°C for 24 hours to hydrolyze the proteins into their constituent amino acids.[11]

-

-

Drying: After hydrolysis, dry the sample completely under a stream of nitrogen gas or using a vacuum concentrator to remove the HCl.[11]

-

Derivatization:

-

Re-suspend the dried amino acid hydrolysate in the derivatization solvent.

-

Add the derivatization agent (MTBSTFA).

-

Incubate at 70-100°C for 1 hour to create volatile amino acid derivatives suitable for GC-MS analysis.[11]

-

-

Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system to determine the mass isotopomer distributions of the amino acids.

Conclusion

Metabolic Flux Analysis with stable isotopes is a sophisticated and powerful methodology that provides unparalleled quantitative insights into cellular metabolism.[1] A successful MFA study relies on a rigorous experimental design, meticulous execution of laboratory protocols, and robust computational analysis. The information gleaned from MFA is transforming our understanding of disease and is a critical component in the development of novel therapeutics and the optimization of biotechnological processes. By carefully following the principles and protocols outlined in this guide, researchers can effectively harness the power of MFA to unravel the complexities of cellular metabolism.

References

- 1. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Flux estimation analysis systematically characterizes the metabolic shifts of the central metabolism pathway in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transcriptional Control of Cellular Metabolism by mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to L-Aspartic acid-13C4,15N: From Procurement to Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on L-Aspartic acid-13C4,15N, a stable isotope-labeled amino acid crucial for a variety of research applications. This document covers reliable suppliers, detailed product specifications, and experimental methodologies for its use in metabolic research and structural biology.

Supplier and Product Information

This compound is a non-radioactive, isotopically enriched form of the amino acid L-aspartic acid, where all four carbon atoms are replaced with the Carbon-13 (¹³C) isotope, and the nitrogen atom is replaced with the Nitrogen-15 (¹⁵N) isotope. This labeling provides a distinct mass shift, making it an invaluable tracer in mass spectrometry (MS) and a powerful tool for nuclear magnetic resonance (NMR) spectroscopy.

Several reputable suppliers offer this compound. The following table summarizes the key quantitative data from prominent vendors to facilitate easy comparison for procurement.

| Supplier | Catalog Number | Isotopic Purity (atom % ¹³C) | Isotopic Purity (atom % ¹⁵N) | Chemical Purity | Molecular Weight |

| Sigma-Aldrich | 607835 | 98% | 98% | 95% (CP) | 138.07 |

| Cambridge Isotope Laboratories, Inc. | CNLM-544-H | 99% | 99% | 98% | 138.07 |

| MedChemExpress | HY-N0666S1 | Not specified | Not specified | ≥98.0% | 138.07 |

| BOC Sciences | 97% | 97% | 98% (CP) | 360.31 (Fmoc-protected) |

Experimental Protocols

The utilization of this compound is prevalent in metabolomics and NMR-based structural and functional studies. Below are detailed methodologies for key experiments.

Metabolic Flux Analysis using Mass Spectrometry

This protocol outlines the general steps for a stable isotope tracing experiment in cell culture to investigate metabolic pathways involving L-aspartic acid.

a) Cell Culture and Isotope Labeling:

-

Culture cells of interest in a standard, unlabeled growth medium to the desired confluence.

-

For the labeling experiment, replace the standard medium with a specially formulated medium containing this compound at a known concentration. The other components of the medium should be well-defined to avoid confounding results.

-

Incubate the cells in the labeling medium for a predetermined period. The duration of labeling will depend on the specific metabolic pathway and the turnover rate of the metabolites of interest. Time-course experiments are often recommended.

b) Metabolite Extraction:

-

After the labeling period, rapidly quench the cellular metabolism to prevent further enzymatic activity. This is typically achieved by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Immediately add a pre-chilled extraction solvent, such as 80% methanol, to the cells.

-

Scrape the cells and transfer the cell lysate into a microcentrifuge tube.

-

Vortex the lysate thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

-

Collect the supernatant containing the polar metabolites.

c) Sample Analysis by Mass Spectrometry:

-

The extracted metabolites can be analyzed by various mass spectrometry techniques, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). For GC-MS analysis, derivatization of the amino acids is necessary to increase their volatility.

-

Inject the prepared sample into the mass spectrometer.

-

Monitor the mass isotopologue distribution of aspartic acid and its downstream metabolites. The incorporation of ¹³C and ¹⁵N will result in a mass shift, allowing for the tracing of the labeled atoms through metabolic pathways.

Protein Expression and Purification for NMR Spectroscopy

This protocol describes the production of a ¹³C and ¹⁵N-labeled protein in E. coli for structural analysis by NMR.

a) Preparation of Labeled Minimal Media:

-

Prepare a minimal medium (e.g., M9 medium) for bacterial culture.

-

In place of the standard nitrogen source (¹⁴NH₄Cl), use ¹⁵NH₄Cl.

-

In place of the standard carbon source (e.g., ¹²C-glucose), use ¹³C-glucose.

-

Supplement the medium with a mixture of amino acids, including this compound, especially if the expression host is an auxotroph for aspartic acid or to ensure high levels of incorporation.

b) Protein Expression and Purification:

-

Inoculate a starter culture of E. coli transformed with the expression plasmid for the protein of interest in unlabeled rich medium (e.g., LB).

-

Grow the starter culture overnight.

-

The next day, inoculate the prepared labeled minimal medium with the overnight culture.

-

Grow the culture at the optimal temperature for protein expression.

-

Induce protein expression at the appropriate cell density (e.g., OD₆₀₀ of 0.6-0.8) with an inducing agent (e.g., IPTG).

-

Continue to grow the culture for several hours to allow for protein expression.

-

Harvest the cells by centrifugation.

-

Purify the labeled protein from the cell lysate using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

c) NMR Sample Preparation and Analysis:

-

Buffer exchange the purified, labeled protein into a suitable NMR buffer (e.g., phosphate (B84403) buffer with a specific pH and salt concentration).

-

Concentrate the protein to the desired concentration for NMR analysis (typically 0.1-1 mM).

-

Transfer the protein sample into a high-quality NMR tube.

-

Acquire a series of NMR experiments (e.g., ¹H-¹⁵N HSQC, triple resonance experiments) to assign the chemical shifts of the protein backbone and side chains and to determine its three-dimensional structure and dynamics.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for procurement and use of this compound in metabolomics.

Caption: Workflow for labeled protein production for NMR analysis.

An In-depth Technical Guide on the Safety and Handling of L-Aspartic acid-13C4,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of L-Aspartic acid-13C4,15N. It also includes an overview of its applications in research, particularly in metabolic studies, and provides representative experimental protocols. This document is intended for laboratory personnel, researchers, and professionals in the field of drug development who work with or are considering the use of this stable isotope-labeled compound.

Chemical and Physical Properties

This compound is a non-radioactive, stable isotope-labeled version of the endogenous amino acid L-Aspartic acid. The isotopic labeling, where all four carbon atoms are replaced with Carbon-13 and the nitrogen atom is replaced with Nitrogen-15, makes it a valuable tracer for metabolic research without the hazards associated with radioactive isotopes.[1] Its chemical and physical properties are largely identical to those of unlabeled L-Aspartic acid.

Table 1: Physical and Chemical Properties of L-Aspartic acid

| Property | Value | Reference(s) |

| Appearance | White crystalline powder | [2][3] |

| Odor | Odorless | [2][3] |

| Molecular Formula | ¹³C₄H₇¹⁵NO₄ | [4][5] |

| Molecular Weight | 138.07 g/mol | [4][5] |

| Melting Point | >300 °C (decomposes) | [6][7] |

| Solubility | Slightly soluble in water. Insoluble in alcohol and ether. | [2][3][8] |

| pH | 2.5 - 3.5 (10% solution) | [2] |

| Specific Gravity | 1.66 | [3] |

Safety and Hazard Information

While L-Aspartic acid is a naturally occurring amino acid and is generally considered to have low toxicity, it is essential to handle the isotopically labeled compound with the same care and precautions as any other laboratory chemical.[3] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[6]

Table 2: Toxicological Data for L-Aspartic acid

| Test | Result | Species | Reference(s) |

| Oral LD50 | > 5,000 mg/kg | Rat | [6] |

| Dermal LD50 | > 5,000 mg/kg | Rabbit | [6] |

| Skin Corrosion/Irritation | No skin irritation | Rabbit | [6] |

| Serious Eye Damage/Irritation | No eye irritation | Rabbit | [6] |

Hazard Identification:

-

Skin Contact: May cause slight skin irritation upon prolonged contact.[6]

-

Ingestion: May be harmful if swallowed in large quantities.[6]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[6]

-

Skin Contact: Wash the affected area with soap and plenty of water. Remove contaminated clothing.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell.[3][6]

Handling, Storage, and Disposal

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure a safe laboratory environment.

Handling:

-

Work in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][3]

-

Avoid generating dust. Use a scoop or spatula for transferring the solid material.[2]

-

Wash hands thoroughly after handling.[3]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[2][6]

-

Keep away from strong oxidizing agents.[2]

-

Store at room temperature, protected from light and moisture.[4][5]

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Do not allow the product to enter drains.[6]

-

Contaminated packaging should be disposed of in the same manner as the product itself.

Experimental Applications and Protocols

This compound is primarily used as a tracer in metabolic research to elucidate the roles of aspartate in various biochemical pathways. Its applications include, but are not limited to, metabolism studies, metabolomics, and proteomics.[4][5] It is a valuable tool for investigating the urea (B33335) cycle, the malate-aspartate shuttle, and as a standard for mass spectrometry and NMR spectroscopy.

Metabolic Tracing Experimental Workflow

The general workflow for a metabolic tracing experiment using this compound involves introducing the labeled compound into a biological system and then analyzing the downstream metabolites to track the fate of the labeled atoms.

References

- 1. aklectures.com [aklectures.com]

- 2. researchgate.net [researchgate.net]

- 3. N-acetyl-L-((13)C4)aspartic Acid|13C4 Labeled [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. adpcollege.ac.in [adpcollege.ac.in]

- 7. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]

- 8. Malate-Aspartate Shuttle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for L-Aspartic acid-¹³C₄,¹⁵N in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Aspartic acid-¹³C₄,¹⁵N is a stable isotope-labeled non-essential amino acid that serves as a powerful tool in metabolic research. By replacing the four carbon atoms with carbon-13 (¹³C) and the nitrogen atom with nitrogen-15 (B135050) (¹⁵N), this tracer allows for the precise tracking and quantification of aspartate's metabolic fate within cellular systems.[1] Its applications are pivotal in understanding complex biological processes, particularly in fields like oncology, neurobiology, and drug development.

This document provides detailed application notes and protocols for the effective use of L-Aspartic acid-¹³C₄,¹⁵N in cell culture experiments, with a focus on metabolic flux analysis (MFA) and stable isotope tracing studies coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Applications

The primary applications of L-Aspartic acid-¹³C₄,¹⁵N in cell culture include:

-

Metabolic Flux Analysis (MFA): As a key intermediate in central carbon and nitrogen metabolism, labeled aspartate can elucidate the flux through various critical pathways, including the tricarboxylic acid (TCA) cycle, amino acid biosynthesis, and nucleotide synthesis.[2][3]

-

Stable Isotope Tracing: Tracking the incorporation of ¹³C and ¹⁵N from aspartate into downstream metabolites provides a detailed map of its metabolic conversions and helps identify active metabolic pathways under different cellular conditions.

-

Quantitative Proteomics: While less common than labeled essential amino acids in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), labeled aspartate can be used to quantify protein turnover and synthesis.

-

Internal Standard: L-Aspartic acid-¹³C₄,¹⁵N can be used as an internal standard for the accurate quantification of unlabeled L-aspartic acid in biological samples by isotope dilution mass spectrometry.[1]

Data Presentation

The following table summarizes representative quantitative data from metabolic tracing experiments using labeled substrates. Note that specific incorporation rates will vary depending on the cell line, culture conditions, and experimental duration.

| Cell Line | Labeled Substrate | Duration of Labeling | Key Metabolite Measured | Isotopic Enrichment (%) | Reference |

| Astrocytes | [¹⁵N]Aspartate (2.5 mM) | Not specified | [¹⁵N]Glutamate | Major metabolite | [4] |

| Astrocytes | [¹⁵N]Aspartate (2.5 mM) | Not specified | [¹⁵N]Arginine | High incorporation | [4] |

| Astrocytes | [¹⁵N]Aspartate (0.05 mM) | Not specified | [¹⁵N]Alanine | Significant incorporation | [4] |

| HCT116 | [U-¹³C]-Glucose | 120 hours | Biomass | >98% | [5] |

| HEK293 | ¹³C-γ1,γ2-Valine | Not specified | Protein | ~100% | [6] |

This table provides illustrative examples. Actual results will be experiment-dependent.

Experimental Protocols

Protocol 1: Stable Isotope Labeling of Adherent Mammalian Cells with L-Aspartic acid-¹³C₄,¹⁵N

This protocol outlines the steps for labeling adherent cells to study the metabolic fate of aspartate.

Materials:

-

Adherent cell line of interest

-

Standard cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS)

-

L-Aspartic acid-free medium

-

L-Aspartic acid-¹³C₄,¹⁵N (purity ≥ 98%)

-

Phosphate-buffered saline (PBS), ice-cold

-

Quenching solution: 80% methanol (B129727) in water, pre-chilled to -80°C

-

Cell scrapers, pre-chilled

-

Microcentrifuge tubes, pre-chilled

Procedure:

-

Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of harvesting. Culture cells in standard growth medium supplemented with 10% dFBS.

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing L-aspartic acid-free medium with L-Aspartic acid-¹³C₄,¹⁵N. The optimal concentration may vary, but a starting point is the physiological concentration of aspartate in the standard medium (typically 0.1-0.2 mM). Also, supplement with 10% dFBS.

-

Initiation of Labeling: Once cells reach the desired confluency, aspirate the standard medium, wash the cells once with pre-warmed PBS, and replace it with the pre-warmed labeling medium.

-

Incubation: Incubate the cells for a sufficient duration to approach isotopic steady-state.[7] This can range from several hours to multiple cell doubling times. A time-course experiment (e.g., 0, 2, 6, 12, 24 hours) is recommended to determine the optimal labeling time for the specific cell line and metabolites of interest.

-

Metabolic Quenching: To halt metabolic activity instantaneously, place the culture plate on dry ice.[2] Aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS. Immediately add 1 mL of ice-cold 80% methanol to each well.

-

Metabolite Extraction: Incubate the plate at -80°C for at least 15 minutes to ensure complete cell lysis.[2] Using a pre-chilled cell scraper, scrape the cell lysate and transfer it to a pre-chilled microcentrifuge tube.

-

Sample Clarification: Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Sample Storage: Transfer the supernatant containing the extracted metabolites to a new tube and store it at -80°C until analysis.

Protocol 2: Metabolite Analysis by LC-MS/MS

This protocol provides a general workflow for the analysis of ¹³C and ¹⁵N labeled metabolites.

Materials:

-

Metabolite extracts from Protocol 1

-

LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole)

-

Appropriate chromatography column (e.g., HILIC or reversed-phase)

-

Mobile phases (e.g., acetonitrile, water with formic acid or ammonium (B1175870) acetate)

Procedure:

-

Sample Preparation: Dry the metabolite extracts using a vacuum concentrator. Reconstitute the dried extracts in a suitable solvent (e.g., 50% methanol) compatible with the LC-MS method.

-

Chromatographic Separation: Inject the reconstituted sample into the LC-MS/MS system. Separate the metabolites using a suitable chromatographic gradient.

-

Mass Spectrometry Analysis: Operate the mass spectrometer in a mode that allows for the detection and quantification of different isotopologues of the target metabolites. This can be achieved using selected reaction monitoring (SRM) or by acquiring full scan data with high resolution.

-

Data Analysis: Process the raw data to identify and quantify the different mass isotopologues for each metabolite of interest. Correct for the natural abundance of ¹³C and ¹⁵N to determine the fractional enrichment from the labeled aspartate.

Visualizations

References

- 1. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [15N]aspartate metabolism in cultured astrocytes. Studies with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for L-Aspartic acid-13C4,15N in Quantitative Proteomics

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The use of stable isotope-labeled amino acids in cell culture (SILAC) has become a cornerstone of quantitative mass spectrometry-based proteomics, enabling accurate relative quantification of thousands of proteins.[1] While L-Arginine and L-Lysine are the most commonly used amino acids due to their presence in tryptic peptides and their relatively straightforward metabolic pathways, the use of other labeled amino acids, such as L-Aspartic acid-13C4,15N, can offer unique advantages in specific research contexts.[2]

This compound is a stable isotope-labeled version of the non-essential amino acid L-aspartic acid, containing four Carbon-13 and one Nitrogen-15 atoms.[3][4] This results in a predictable mass shift in peptides containing this amino acid, allowing for the differentiation and relative quantification of proteins from different cell populations when analyzed by mass spectrometry.[5]

Potential Applications:

-

Studying Aspartate Metabolism and Flux: By tracing the incorporation of the labeled aspartic acid, it is possible to study its flux through various metabolic pathways, including its conversion to other amino acids like asparagine and its entry into the TCA cycle.

-

Targeted Quantification of Aspartate-Rich Proteins: For studies focused on specific proteins or protein families that have a high abundance of aspartic acid residues, using labeled aspartic acid could provide more robust quantification.

-

Investigating Protein Synthesis in Specific Cellular Compartments: In specialized cell types or under specific conditions where aspartate transport and metabolism are of particular interest, this compound can be a valuable tool.

Crucial Considerations and Challenges: